1,3-Dodecanediol 1,3-Dodecanediol
Brand Name: Vulcanchem
CAS No.: 39516-24-0
VCID: VC3802620
InChI: InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-12(14)10-11-13/h12-14H,2-11H2,1H3
SMILES: CCCCCCCCCC(CCO)O
Molecular Formula: C12H26O2
Molecular Weight: 202.33 g/mol

1,3-Dodecanediol

CAS No.: 39516-24-0

Cat. No.: VC3802620

Molecular Formula: C12H26O2

Molecular Weight: 202.33 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dodecanediol - 39516-24-0

Specification

CAS No. 39516-24-0
Molecular Formula C12H26O2
Molecular Weight 202.33 g/mol
IUPAC Name dodecane-1,3-diol
Standard InChI InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-12(14)10-11-13/h12-14H,2-11H2,1H3
Standard InChI Key GVEPAEOOBURRFW-UHFFFAOYSA-N
SMILES CCCCCCCCCC(CCO)O
Canonical SMILES CCCCCCCCCC(CCO)O

Introduction

Chemical Structure and Properties

Molecular Architecture

The molecule consists of a 12-carbon chain with hydroxyl groups at positions 1 and 3. This arrangement confers partial polarity, enabling limited solubility in aqueous media (<1 g/l) , while its elongated hydrocarbon chain ensures compatibility with nonpolar solvents. The spatial separation of the hydroxyl groups reduces intramolecular hydrogen bonding compared to vicinal diols, potentially enhancing its reactivity in esterification or etherification reactions.

Synthesis and Production Methods

  • Reductive Hydroxylation: Selective reduction of 1,3-diketododecane precursors using catalysts like palladium or nickel.

  • Biotransformation: Microbial oxidation of dodecane derivatives, though this approach has been more successfully applied to 1,12-dodecanediol production .

Industrial-scale production remains undocumented in available sources, indicating a gap in technological development compared to other diols.

Physical and Chemical Characteristics

Thermodynamic Properties

Key physical parameters derived from experimental and computational studies include:

PropertyValueSource
Molecular Weight202.33 g/mol
XLogP33.8
Hydrogen Bond Donor Count2
Water Solubility<1 g/l at 25°C

The relatively high partition coefficient (XLogP3 = 3.8) indicates strong lipophilicity, suggesting utility in lipid-based formulations .

Spectroscopic Profiles

While specific spectral data are unavailable in provided sources, characteristic absorption bands for hydroxyl stretching (3200–3600 cm1^{-1}) and C-O vibrations (1050–1250 cm1^{-1}) would dominate infrared spectra. Nuclear magnetic resonance (NMR) would show distinct proton environments for the hydroxyl-bearing carbons and methylene groups.

Pharmacological and Toxicological Profile

No peer-reviewed studies addressing the biological activity or toxicity of 1,3-dodecanediol were identified in available sources. Structure-activity relationships with analogous diols suggest:

  • Possible sedative effects at high doses, mirroring 1,3-butanediol’s GABAergic activity

  • Low acute toxicity due to limited bioavailability from poor water solubility

Standard material safety data sheets (MSDS) recommend standard organic compound handling protocols—avoiding inhalation, skin contact, and eye exposure—though specific toxicological endpoints remain unquantified .

Recent Research and Future Directions

The scarcity of recent publications on 1,3-dodecanediol highlights significant research opportunities:

  • Synthetic Methodology: Developing catalytic systems for selective 1,3-dihydroxylation of dodecane derivatives.

  • Material Science: Investigating its copolymerization with terephthalic acid analogs to engineer thermoplastics with tailored glass transition temperatures .

  • Green Chemistry: Adapting biotransformation platforms from 1,12-dodecanediol production to enable sustainable synthesis.

Emerging interest in specialty diols for high-performance materials and bio-based chemicals positions 1,3-dodecanediol as a candidate for exploratory studies, particularly in optimizing its physical properties through derivatization.

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